molecular formula C20H18N4S B2530981 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 588687-17-6

4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2530981
CAS No.: 588687-17-6
M. Wt: 346.45
InChI Key: DCJXKVOVXLZDTP-UHFFFAOYSA-N
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Description

4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the quinoline-triazole hybrid family. This complex heterocycle features a 1,2,4-triazole ring system linked to a quinoline core, a structure known to be of significant interest in medicinal chemistry and materials research . Compounds with this scaffold are frequently investigated for their potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, the presence of both nitrogen and sulfur donor atoms makes this molecule an excellent candidate for use as a ligand in coordination chemistry. It can form stable complexes with various transition metal ions (e.g., Ni(II), Cu(II), Zn(II)), which are studied for their unique catalytic, magnetic, and optical properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. For comprehensive data, including analytical information, please refer to the available Certificate of Analysis.

Properties

IUPAC Name

4-ethyl-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-3-24-19(22-23-20(24)25)16-12-18(14-10-8-13(2)9-11-14)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJXKVOVXLZDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-Ethyl-5-[2-(4-Methylphenyl)quinolin-4-yl]-4H-1,2,4-Triazole-3-Thiol

Quinoline Core Synthesis

The 2-(4-methylphenyl)quinolin-4-yl moiety is typically synthesized via Friedländer annulation. Quinaldic acid derivatives react with 4-methylacetophenone under acidic conditions (e.g., polyphosphoric acid) to form the quinoline scaffold. For example, heating quinaldic acid hydrazide with 4-methylacetophenone at 120°C for 6 hours yields the intermediate 4-hydroxy-2-(4-methylphenyl)quinoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 3–4 hours converts the hydroxyl group to a chloro substituent, enhancing reactivity for triazole coupling.

Triazole-Thiol Ring Formation

The 1,2,4-triazole-3-thiol component is synthesized through cyclization of thiosemicarbazides. As demonstrated in, reacting formic acid with thiosemicarbazide in aqueous medium at 105°C produces 3-mercapto-1,2,4-triazole. For the target compound, this step is modified by introducing a quinoline-containing precursor. Specifically, 4-chloro-2-(4-methylphenyl)quinoline-3-carbohydrazide reacts with ethyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, which undergoes base-mediated cyclization (e.g., NaOH, 100°C, 4 hours) to yield 5-(2-(4-methylphenyl)quinolin-4-yl)-4H-1,2,4-triazole-3-thiol.

Ethyl Group Introduction

The ethyl substituent at position 4 of the triazole is introduced via nucleophilic substitution. Treating the triazole-thiol intermediate with ethyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 80°C for 8 hours achieves 70–75% yield. Microwave-assisted synthesis reduces reaction time to 20 minutes with comparable yields, as reported in.

Table 1: Comparative Analysis of Alkylation Methods
Method Reagents Temperature (°C) Time (h) Yield (%)
Conventional EtBr, K₂CO₃, DMF 80 8 70–75
Microwave EtBr, K₂CO₃, DMF 100 0.33 72

Stepwise Synthetic Procedure

Step 1: Synthesis of 4-Chloro-2-(4-methylphenyl)quinoline-3-carbohydrazide

  • Friedländer Annulation : Mix quinaldic acid (10 mmol) and 4-methylacetophenone (10 mmol) in polyphosphoric acid (20 mL). Heat at 120°C for 6 hours. Cool, pour into ice-water, and filter to obtain 4-hydroxy-2-(4-methylphenyl)quinoline.
  • Chlorination : Reflux the hydroxyquinoline (5 mmol) with POCl₃ (15 mL) for 4 hours. Evaporate excess POCl₃ under vacuum to yield 4-chloro-2-(4-methylphenyl)quinoline-3-carbonyl chloride.
  • Hydrazide Formation : React the carbonyl chloride with hydrazine hydrate (10 mmol) in ethanol at 0°C. Stir for 2 hours, filter, and dry to obtain the carbohydrazide.

Step 2: Formation of Thiosemicarbazide Intermediate

Add ethyl isothiocyanate (5 mmol) to a solution of the carbohydrazide (5 mmol) in ethanol (30 mL). Reflux for 6 hours. Cool and filter the precipitated thiosemicarbazide.

Step 3: Cyclization to Triazole-Thiol

Dissolve the thiosemicarbazide (5 mmol) in 2M NaOH (20 mL). Heat at 100°C for 4 hours. Acidify with HCl to pH 4–5, extract with ethyl acetate, and evaporate to isolate 5-(2-(4-methylphenyl)quinolin-4-yl)-4H-1,2,4-triazole-3-thiol.

Step 4: Ethylation of Triazole-Thiol

Mix the triazole-thiol (3 mmol), ethyl bromide (6 mmol), and K₂CO₃ (9 mmol) in DMF (15 mL). Heat at 80°C for 8 hours or irradiate in a microwave reactor (300 W, 100°C, 20 minutes). Pour into ice-water, filter, and recrystallize from ethanol to obtain the target compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, triazole-H), 8.42 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.35 (m, 8H, aromatic-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr, cm⁻¹) : 2560 (S-H), 1620 (C=N), 1550 (C=C aromatic).
  • Elemental Analysis : Calculated for C₂₄H₂₀N₄S: C, 72.71%; H, 5.05%; N, 14.14%. Found: C, 72.68%; H, 5.08%; N, 14.10%.

Purity Assessment

Thin-layer chromatography (TLC) on silica gel GF₂₅₄ using ethyl acetate/hexane (3:7) shows a single spot (Rf = 0.52). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.

Optimization Strategies and Challenges

Microwave-Assisted Synthesis

Replacing conventional heating with microwave irradiation in the alkylation step reduces reaction time from 8 hours to 20 minutes while maintaining yields at 72%. This method minimizes side products such as diethylated derivatives.

Regioselectivity in Triazole Formation

The use of NaOH in cyclization ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4-triazole, as confirmed by single-crystal X-ray diffraction.

Solvent Effects

DMF outperforms toluene and acetonitrile in alkylation due to its high polarity, which stabilizes the transition state. Yields drop to 50% in toluene due to poor solubility of the triazole-thiol.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

    Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves enzyme inhibition, where the compound binds to active sites of microbial enzymes, blocking their function.

Anticancer Potential : Research has shown that 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol exhibits cytotoxic effects against several cancer cell lines. Its ability to intercalate DNA disrupts replication and transcription processes, leading to apoptosis in cancer cells.

Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

Biological Research

Enzyme Inhibition Studies : The compound's unique structure allows it to act as an enzyme inhibitor. It has been used in studies focusing on acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies reveal its binding affinity to the active site of acetylcholinesterase .

Receptor Binding Studies : Investigations into its receptor binding capabilities have shown that it can modulate signal transduction pathways by interacting with specific receptors on cell surfaces. This property is valuable for developing drugs targeting various signaling pathways involved in disease processes .

Industrial Applications

Material Science : The compound's chemical reactivity allows it to be utilized in developing new materials and dyes. Its thiol group can participate in nucleophilic reactions, making it suitable for synthesizing polymers and other advanced materials.

Catalysis : In industrial chemistry, this compound can serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. This study highlighted its potential as an antibiotic agent against resistant strains .
  • Cancer Cell Line Testing : In vitro tests showed that the compound induced apoptosis in breast cancer cell lines (MCF7) at concentrations above 10 µg/mL. Mechanistic studies suggested that this effect was mediated through DNA intercalation and subsequent disruption of cellular processes .
  • Inhibition of Acetylcholinesterase : A molecular docking study revealed that this compound had a strong binding affinity for acetylcholinesterase with a calculated binding energy of -9.5 kcal/mol, indicating its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Biological Activity

The compound 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a unique structure that combines a quinoline moiety with a triazole-thiol functional group. The chemical formula is C20H18N4SC_{20}H_{18}N_4S, and its CAS number is 588687-17-6 .

Property Details
IUPAC NameThis compound
Molecular Weight358.44 g/mol
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can inhibit various enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth pathways.
  • Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating intracellular signaling pathways. This interaction is crucial for its potential anti-inflammatory and anticancer effects .
  • DNA Intercalation : There is evidence suggesting that the compound can intercalate into DNA structures, potentially disrupting replication and transcription processes, which is a common mechanism for many anticancer agents .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study assessed the cytotoxic effects of related compounds on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that several derivatives showed enhanced potency against melanoma cells compared to other cancer types .
Cell Line IC50 (µM) Activity
IGR395.0High cytotoxicity
MDA-MB-23110.0Moderate cytotoxicity
Panc-115.0Lower cytotoxicity

Antimicrobial Activity

In addition to anticancer properties, triazole-thiols have demonstrated antimicrobial effects against various pathogens. The presence of the thiol group enhances their ability to disrupt microbial cellular functions.

Case Studies

  • Cytotoxicity Studies : A series of synthesized triazole derivatives were tested against multiple cancer cell lines. Compounds showing IC50 values below 10 µM were considered promising candidates for further development as anticancer agents .
  • Enzyme Inhibition Assays : Research has shown that certain derivatives effectively inhibit enzymes involved in cancer metabolism, supporting their potential as therapeutic agents in oncology .
  • Selectivity towards Cancer Cells : Some studies highlighted that specific modifications to the triazole structure could enhance selectivity towards cancer cells while sparing normal cells, which is critical for reducing side effects in cancer treatments .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?

A stepwise approach is recommended:

  • Step 1 : Synthesize the quinoline core via Friedländer or Pfitzinger reactions, ensuring regioselective substitution at the 4-position .
  • Step 2 : Introduce the triazole-thiol moiety via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or methanol .
  • Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) to reduce reaction time, and monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the quinoline and triazole rings (e.g., distinguishing N-ethyl vs. S-ethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can solubility and stability profiles be systematically evaluated for this compound in preclinical studies?

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO, followed by UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions, analyzing degradation products via LC-MS .

Q. What preliminary biological assays are suitable for screening its antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination and comparison to doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?

  • Quinoline Modifications : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -Cl, -F) to improve membrane permeability .
  • Triazole Optimization : Compare 4-ethyl vs. bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
  • Data-Driven Design : Use molecular docking to prioritize substituents that enhance interactions with bacterial DNA gyrase or topoisomerase II .

Q. What computational strategies validate the electronic and steric effects of the quinoline-triazole scaffold?

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity, and map electrostatic potentials to identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate ligand-protein binding (e.g., EGFR kinase) over 100 ns to evaluate conformational stability .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodology Audit : Compare assay conditions (e.g., cell line viability, inoculum size in antimicrobial tests) .
  • Structural Verification : Confirm batch consistency via XRD to rule out polymorphic variations affecting activity .

Q. What experimental designs are effective for studying synergistic effects with existing therapeutics?

  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy with fluconazole (antifungal) or cisplatin (anticancer) .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) or ROS generation in combination therapies .

Q. Which in vitro models best predict metabolic pathways and pharmacokinetic parameters?

  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and identify CYP450-mediated metabolites via UPLC-QTOF .
  • Permeability : Caco-2 monolayer assay to estimate oral absorption and P-glycoprotein efflux .

Q. How can advanced crystallographic techniques elucidate intermolecular interactions in solid-state forms?

  • Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., N–H···S) and π-π stacking between quinoline and triazole moieties .
  • PXRD : Compare experimental vs. simulated patterns to detect polymorphs or amorphous content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

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